molecular formula C24H24ClN3O2 B6140092 N-(2-chlorobenzyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide

N-(2-chlorobenzyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide

Cat. No. B6140092
M. Wt: 421.9 g/mol
InChI Key: ICTBRPBLUJQOQF-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide, also known as CNB-001, is a novel small molecule that has shown potential in treating various neurological disorders. The compound was first synthesized in 2008 and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of N-(2-chlorobenzyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide is not fully understood, but it is believed to act through multiple pathways, including reducing oxidative stress, inhibiting neuroinflammation, and modulating neurotransmitter systems. This compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting neuronal survival and growth.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including reducing the levels of pro-inflammatory cytokines, increasing the activity of antioxidant enzymes, and improving mitochondrial function. The compound has also been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-chlorobenzyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide is that it has a high degree of selectivity for its target receptors, which reduces the risk of off-target effects. However, one of the limitations of this compound is that it has low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2-chlorobenzyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide. One area of interest is in developing new formulations of the compound that have improved solubility and bioavailability. Another area of research is in exploring the potential of this compound in treating other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.

Synthesis Methods

N-(2-chlorobenzyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide is synthesized through a multi-step process involving the reaction of 2-chlorobenzylamine with 2-naphthylacetic acid to form the intermediate product, which is then reacted with piperazine and acetic anhydride to yield the final product. The synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

N-(2-chlorobenzyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has been extensively studied for its potential in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In preclinical studies, this compound has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage. The compound has also been found to have a neuroprotective effect in animal models of stroke and spinal cord injury.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[1-(naphthalen-2-ylmethyl)-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O2/c25-21-8-4-3-7-20(21)15-27-23(29)14-22-24(30)26-11-12-28(22)16-17-9-10-18-5-1-2-6-19(18)13-17/h1-10,13,22H,11-12,14-16H2,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTBRPBLUJQOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NCC2=CC=CC=C2Cl)CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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